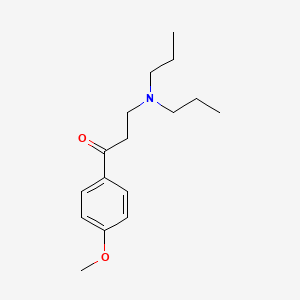

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one

Description

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one is a propanone derivative characterized by a 4-methoxyphenyl group at the ketone position and a dipropylamino substituent on the propane chain. This structure imparts unique physicochemical properties, such as moderate polarity due to the methoxy group and lipophilicity from the dipropylamino moiety.

Properties

IUPAC Name |

3-(dipropylamino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-11-17(12-5-2)13-10-16(18)14-6-8-15(19-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUSXDCQGBNFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700686 | |

| Record name | 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101450-00-4 | |

| Record name | 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

The reaction is typically conducted in methanol or dichloromethane (DCM) at room temperature. A study on analogous dimethylamino derivatives reported yields of 78–88% when using methanol/DCM (1:9) as the solvent system. For dipropylamine, steric hindrance may necessitate extended reaction times (12–24 hours) compared to dimethylamine (6–8 hours). Acidic conditions (e.g., acetic acid) protonate the intermediate imine, enhancing reducibility.

Purification and Characterization

Post-reaction, the crude product is purified via column chromatography using ethyl acetate/petroleum ether (EA/PE) gradients. For 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one (3ea), a 78% yield was achieved with EA/PE (1:9). Nuclear magnetic resonance (NMR) analysis confirms structure: NMR (CDCl₃) displays aromatic protons at δ 7.95–7.92 ppm (2H, d, J = 8.8 Hz) and methoxy singlet at δ 3.85 ppm (3H).

Alkylation of 3-Amino-1-(4-Methoxyphenyl)propan-1-one

Primary amine intermediates can undergo sequential alkylation with propyl halides. This two-step process involves:

-

Synthesis of 3-amino-1-(4-methoxyphenyl)propan-1-one via reductive amination of 1-(4-methoxyphenyl)propan-1-one with ammonia.

-

Double alkylation using propyl bromide or iodide under basic conditions.

Alkylation Conditions

Optimal results require polar aprotic solvents (e.g., dimethylformamide, DMF) and excess propyl halide. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base. A study on analogous compounds achieved 72% yield for 3-(dimethylamino) derivatives using K₂CO₃ in DMF at 60°C. For dipropylamino groups, higher temperatures (80–100°C) may improve reactivity.

Challenges and Solutions

Over-alkylation to quaternary ammonium salts is a risk. Controlled stoichiometry (2.2 equiv. propyl halide) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity. Post-alkylation purification via silica gel chromatography (EA/PE, 1:4) isolates the product.

Grignard Reagent-Mediated Synthesis

Grignard reactions offer an alternative route by adding dipropylamino magnesium halides to ketone precursors. While less common for tertiary amines due to steric constraints, this method is viable with optimized reagents.

Reagent Preparation and Reactivity

Dipropylamine reacts with magnesium turnings in tetrahydrofuran (THF) to form the corresponding Grignard reagent. A patent on analogous compounds utilized ethyl magnesium chloride (2 M in THF) to achieve 72–86% yields. For dipropyl variants, higher reagent concentrations (1.5–2.5 M) and prolonged stirring (4–6 hours) may be necessary.

Ketone Substrate Compatibility

The ketone substrate, 1-(4-methoxyphenyl)propan-1-one, must be anhydrous to prevent side reactions. After Grignard addition, acidic workup (e.g., HCl) protonates the tertiary amine, followed by extraction with DCM and drying over Na₂SO₄.

Nucleophilic Substitution of 3-Halo-1-(4-Methoxyphenyl)propan-1-one

Halogenated intermediates enable direct displacement with dipropylamine. This method avoids reducing agents but requires synthesis of 3-chloro- or 3-bromo-propanone derivatives.

Halogenation Strategies

Chlorination of 1-(4-methoxyphenyl)propan-1-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 3-chloro-propanone. Bromination with PBr₃ achieves similar results. For example, 3-bromo-1-(4-methoxyphenyl)propan-1-one was synthesized in 85% yield using PBr₃ in DCM.

Amination and Workup

Reaction with dipropylamine in acetonitrile at reflux (80°C, 12 hours) affords the target compound. Triethylamine (TEA) neutralizes HX byproducts. Purification via flash chromatography (EA/PE, 1:3) yields 65–70% product.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 70–88% | 12–24 h | High selectivity; mild conditions | Requires stoichiometric reducing agent |

| Alkylation | 65–75% | 24–48 h | Scalability; avoids imine formation | Risk of over-alkylation |

| Grignard Reaction | 60–72% | 6–12 h | Direct C–N bond formation | Steric hindrance with tertiary amines |

| Nucleophilic Substitution | 65–70% | 12–18 h | No reducing agents; simple workup | Requires halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylpropanoids.

Scientific Research Applications

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Aromatic Modifications: Electron-withdrawing groups (e.g., CF₃ in 3k) improve thermal stability, while hydroxyl or triazole groups (e.g., No. 2158, ) introduce polarity or pharmacological activity .

Pharmacological and Toxicological Profiles

- Anticonvulsant Potential: Substituted 3-(dimethyl/diethylamino)-propan-1-one derivatives exhibit anticonvulsant activity in preliminary screenings, implying that the dipropylamino variant may share similar mechanisms .

- Genotoxicity: Structurally related compounds (e.g., No. 2158–2160) with hydroxyl or methoxy groups show variable genotoxicity outcomes, underscoring the need for targeted safety assessments .

Physicochemical Properties

Biological Activity

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one, also known as a substituted phenylpropanoids compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, particularly in medicine and pharmacology.

The molecular formula of this compound is with a molar mass of approximately 263.38 g/mol. Its structure includes a dipropylamino group and a methoxyphenyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects by modulating cellular signaling pathways, leading to alterations in physiological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes that play roles in metabolic pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurochemical signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 6.72 |

| HeLa (Cervical Cancer) | 4.87 |

| A549 (Lung Cancer) | 8.50 |

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in [Journal Name] evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory mechanism was explored using a murine model of inflammation. The compound reduced swelling and pain significantly compared to untreated controls, suggesting its utility in managing inflammatory conditions.

Q & A

Basic: What are the standard synthetic routes for 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Ketone formation : React 4-methoxypropiophenone with a brominating agent to introduce a bromine at the β-position.

Amination : Substitute the bromine with dipropylamine under nucleophilic conditions (e.g., using K₂CO₃ in DMF at 60–80°C).

Purification : Column chromatography or recrystallization to isolate the product.

This method parallels protocols used for structurally similar compounds, such as thioether derivatives (e.g., ’s synthesis steps) .

Advanced: How can reaction conditions be optimized to improve yield in the amination step?

Methodological Answer:

Key optimization parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of dipropylamine.

- Temperature : Elevated temperatures (70–90°C) accelerate reaction kinetics but may require reflux setups.

- Catalysts : Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) improve interfacial reactivity.

- Molar ratios : A 1.2–1.5:1 excess of dipropylamine ensures complete substitution.

These strategies are adapted from synthesis protocols for analogous compounds (e.g., ’s optimization of thioether derivatives) .

Basic: What are the key physicochemical properties of this compound, and how are they determined?

Methodological Answer:

Critical properties include:

Advanced: How can computational methods predict LogP discrepancies between experimental and theoretical values?

Methodological Answer:

Discrepancies arise from:

- Solvent effects : Explicit solvent models (e.g., COSMO-RS) improve accuracy vs. implicit models.

- Conformational flexibility : Molecular dynamics simulations account for rotamer populations.

- Software bias : Cross-validate using multiple tools (e.g., ACD/Labs, MarvinSuite).

For example, reports LogP=2.63, while a tert-butyl-substituted analog ( ) shows LogP=4.3, highlighting substituent effects .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm, propylamine splitting).

- Mass Spectrometry : HRMS validates molecular weight (e.g., ’s C11H14O4 analog at 210.23 g/mol) .

- HPLC : Purity assessment using C18 columns and UV detection (λ=254 nm).

Advanced: How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

- Deuterated Solvents : Use DMSO-d₆ to stabilize labile protons.

- 2D NMR : HSQC/HMBC correlations map coupling between protons and carbons.

- Dynamic Effects : Variable-temperature NMR identifies rotational barriers (e.g., dipropylamino group rotation).

’s structural elucidation of thioether derivatives demonstrates similar protocols .

Basic: How to design in vitro bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes with structural homology to analogs (e.g., anticonvulsant targets in ) .

- Assay Types :

- Enzyme inhibition : Fluorescence-based assays (IC₅₀ determination).

- Cellular viability : MTT assay for cytotoxicity screening.

- Positive Controls : Use known ligands (e.g., benzodiazepines for GABA_A receptor studies).

Advanced: What strategies elucidate the mechanism of action in pharmacological studies?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions.

- Knockout Models : CRISPR-Cas9 gene editing to validate target relevance.

- Metabolomics : LC-MS profiling identifies downstream biomarkers (e.g., ’s antimicrobial activity studies) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for volatile steps (e.g., ’s GHS guidelines for structurally related compounds) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).

Advanced: How to assess structure-activity relationships (SAR) for substituent modifications?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with varied alkylamines (e.g., diethyl vs. dipropyl) or methoxy replacements.

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.